

A Technical Guide to the Early Pharmacokinetics of P-glycoprotein Inhibitors

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Compound of Interest		
Compound Name:	P-gp inhibitor 17	
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Introduction

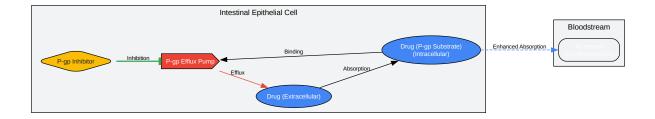
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a critical role in limiting the absorption and distribution of a wide array of therapeutic agents.[1][2] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[3][4][5] Consequently, the development of P-gp inhibitors to be co-administered with anticancer drugs has been a major focus of research to overcome MDR.[3][4] This technical guide provides an in-depth overview of the early pharmacokinetic properties of P-gp inhibitors, with a focus on key parameters and experimental methodologies. While a specific "P-gp inhibitor 17" was not identified in the literature, this guide will use PSC 833 (valspodar), a well-characterized P-gp inhibitor, as a primary example to illustrate the core concepts of early pharmacokinetic evaluation.

Mechanism of P-gp Inhibition and its Pharmacokinetic Consequences

P-gp inhibitors can block the efflux pump through several mechanisms, including competitive, non-competitive, or allosteric binding to the drug-binding site, interference with ATP hydrolysis, and alteration of the cell membrane's integrity.[5] By inhibiting P-gp, these agents increase the intracellular concentration of co-administered P-gp substrates, thereby enhancing their therapeutic effects.[4][5] The inhibition of P-gp in key organs such as the intestines, liver, kidneys, and the blood-brain barrier can significantly alter the pharmacokinetics of substrate



drugs, leading to increased oral bioavailability, altered distribution, and reduced clearance.[1][4] [5]



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Mechanism of P-gp inhibition in the intestine leading to increased drug bioavailability.

Early Pharmacokinetic Profile of PSC 833 (Valspodar)

PSC 833 is a non-immunosuppressive cyclosporin D derivative that has been studied for its ability to reverse P-gp-mediated multidrug resistance.[6] The following table summarizes the key pharmacokinetic parameters of PSC 833 from an early clinical study.

Pharmacokinetic Parameter	Intravenous (3 mg/kg)	Oral (9 mg/kg)	Reference
Model	Two-compartment open model	Two-compartment model with lag time	[6]
Absolute Bioavailability (%)	-	34 (range: 3 - 58)	[6]
Clearance (CI)	Consistent between doses	Consistent between doses	[6]



Data presented as mean with range where available.

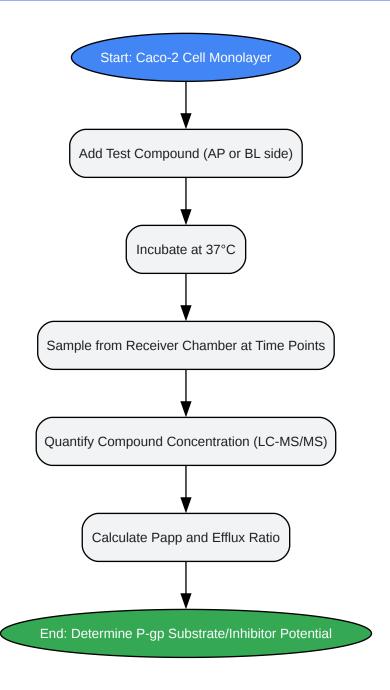
Experimental Protocols

The characterization of the early pharmacokinetics of a P-gp inhibitor involves a combination of in vitro and in vivo studies.

In Vitro Permeability and Efflux Assays

- Objective: To determine if a compound is a substrate and/or inhibitor of P-gp.
- Methodology:
 - Cell Line: Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer expressing P-gp, are commonly used.
 - Transport Study: The test compound is added to either the apical (AP) or basolateral (BL)
 side of the Caco-2 cell monolayer.
 - Sampling: Samples are taken from the opposite chamber at various time points.
 - Analysis: The concentration of the compound is quantified using LC-MS/MS.
 - Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An
 efflux ratio (Papp BL-to-AP / Papp AP-to-BL) significantly greater than 2 suggests the
 compound is a P-gp substrate.
 - Inhibition Assay: The transport of a known P-gp substrate (e.g., paclitaxel) is measured in the presence and absence of the test inhibitor to determine its inhibitory potential.





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